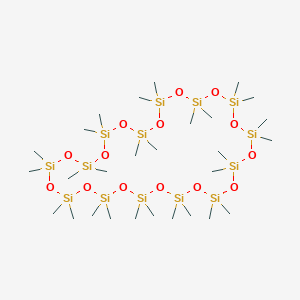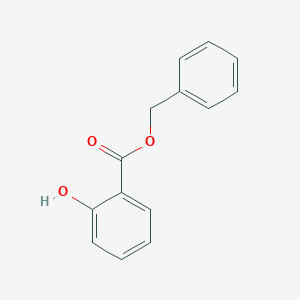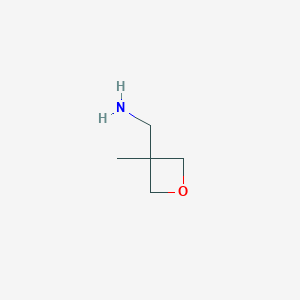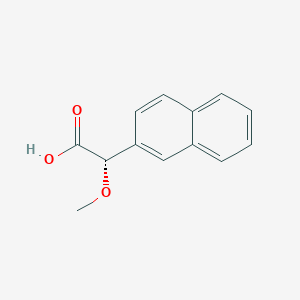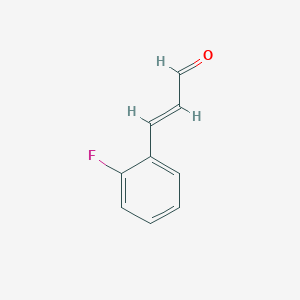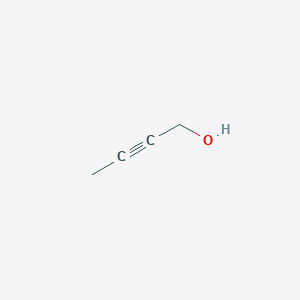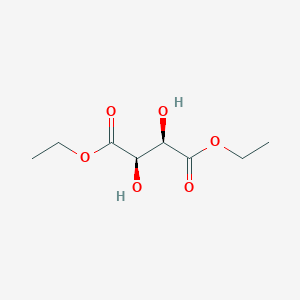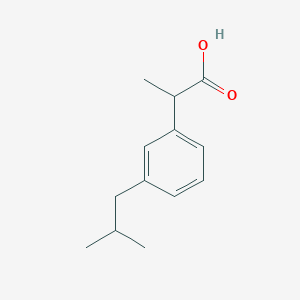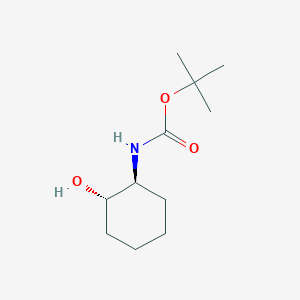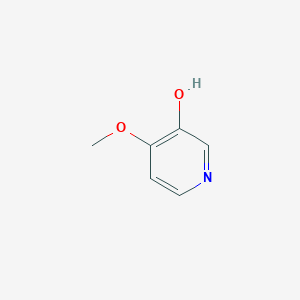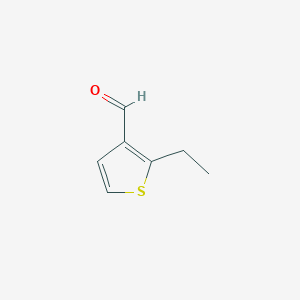
2-Ethyl-3-formylthiophene
Descripción general
Descripción
2-Ethyl-3-formylthiophene is a heterocyclic organic compound with a molecular formula of C8H8OS. It is commonly used in scientific research due to its unique chemical properties and potential applications in various fields. In
Aplicaciones Científicas De Investigación
2-Ethyl-3-formylthiophene has been extensively studied due to its potential applications in various fields. It has been used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and materials science applications. It has also been studied for its potential use in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3-formylthiophene is not fully understood, but it is believed to interact with various enzymes and proteins in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for proper neurological function. It has also been shown to interact with various receptors in the body, including the cannabinoid receptor CB1 and the GABA receptor.
Efectos Bioquímicos Y Fisiológicos
2-Ethyl-3-formylthiophene has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Ethyl-3-formylthiophene in lab experiments is its unique chemical properties, which make it useful for the synthesis of various compounds and materials. However, one limitation is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the study of 2-Ethyl-3-formylthiophene. One area of research could be the development of new synthetic methods for the compound, which could improve the yield and efficiency of the synthesis process. Another area of research could be the exploration of its potential use in the development of new materials for use in organic electronics. Additionally, further research could be done to explore its potential use in the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
156386-50-4 |
|---|---|
Nombre del producto |
2-Ethyl-3-formylthiophene |
Fórmula molecular |
C7H8OS |
Peso molecular |
140.2 g/mol |
Nombre IUPAC |
2-ethylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H8OS/c1-2-7-6(5-8)3-4-9-7/h3-5H,2H2,1H3 |
Clave InChI |
BZJVXWRAUTYFQJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CS1)C=O |
SMILES canónico |
CCC1=C(C=CS1)C=O |
Sinónimos |
3-Thiophenecarboxaldehyde, 2-ethyl- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

